LogP of 1.06: A Strategic Lipophilicity Advantage Over Non-Methoxylated Analogs
2,3-Difluoro-4-methoxypyridine exhibits a LogP of 1.06 , positioning it in a more favorable lipophilicity range for many drug discovery applications compared to the more lipophilic 2,3-difluoropyridine (estimated LogP ~1.3-1.6) and the significantly less lipophilic 4-methoxypyridine (estimated LogP ~0.5) [1]. This intermediate LogP is critical for balancing membrane permeability and aqueous solubility, a key factor in achieving oral bioavailability [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.06 (calculated) |
| Comparator Or Baseline | 2,3-Difluoropyridine: ~1.3-1.6 (estimated); 4-Methoxypyridine: ~0.5 (estimated) |
| Quantified Difference | Target is ~0.2-0.5 LogP units lower than 2,3-difluoropyridine and ~0.5 LogP units higher than 4-methoxypyridine. |
| Conditions | Calculated LogP values from Chemsrc and comparative analysis of pyridine derivatives. |
Why This Matters
The intermediate LogP of 1.06 provides a superior starting point for lead optimization, reducing the need for later-stage lipophilicity adjustments that can compromise potency or selectivity.
- [1] Estimated based on comparative analysis of pyridine derivatives; see also PubChem, 4-Methoxypyridine. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
